8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione
Description
This compound belongs to a class of purine-2,6-dione derivatives characterized by substitutions at the 7- and 8-positions of the purine core. The 1- and 3-methyl groups on the purine core likely enhance metabolic stability by reducing oxidative degradation.
Properties
CAS No. |
674817-73-3 |
|---|---|
Molecular Formula |
C33H33N7O2S2 |
Molecular Weight |
623.79 |
IUPAC Name |
8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H33N7O2S2/c1-36-29-28(30(41)37(2)33(36)42)40(21-22-43-32-34-25-15-9-10-16-26(25)44-32)31(35-29)39-19-17-38(18-20-39)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,27H,17-22H2,1-2H3 |
InChI Key |
PIXNNJRTPJHDNG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NC7=CC=CC=C7S6 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzhydrylpiperazine Moiety: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions to form 4-benzhydrylpiperazine.
Introduction of the Benzothiazolylsulfanyl Group: The benzothiazole ring is introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with an ethyl halide to form the desired ethylbenzothiazole intermediate.
Coupling with the Dimethylpurine Core: The final step involves coupling the previously synthesized intermediates with a dimethylpurine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole and purine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, strong bases or acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzothiazole and purine moieties are known to interact with various biological pathways, potentially affecting cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups at the 7- and 8-positions, which critically modulate physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
8-Position Modifications: The benzhydrylpiperazine group in the target compound introduces significant steric hindrance compared to smaller substituents like benzylpiperazine or ethylpiperazine . This may enhance binding to hydrophobic pockets in target proteins but reduce solubility.
Alkyl chains (e.g., 3-phenylpropyl ) increase lipophilicity, favoring membrane permeability but risking off-target interactions.
Physicochemical Properties :
- The target compound’s benzothiazole-thioethyl group likely improves aqueous solubility compared to purely hydrophobic 7-substituents (e.g., phenylpropyl ), though less than ethoxyethyl derivatives .
- Benzhydrylpiperazine may confer higher metabolic stability than ethylpiperazine due to reduced susceptibility to oxidative N-dealkylation.
Synthetic Considerations :
- Synthesis routes for analogs often involve nucleophilic substitution or coupling reactions, as seen in spirocyclic benzothiazole derivatives (e.g., ). However, the target compound’s benzhydryl group may require specialized reagents for steric control.
Research Findings and Implications
- Structural Similarity : Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index ), the target compound shares high similarity with benzothiazole-containing analogs (e.g., ) but diverges significantly from alkyl-substituted derivatives (e.g., ).
- Benzhydrylpiperazine may enhance blood-brain barrier penetration compared to benzylpiperazine , positioning the target compound for CNS applications.
Biological Activity
The compound 8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione is a complex organic molecule belonging to the purine family. Its unique structure combines a purine core with functional groups that may enhance its biological activity, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its potential therapeutic effects, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C33H33N7O2S2 |
| Molecular Weight | 623.8 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C33H33N7O2S2/c1-36-29-28(30(41)37(2)33(36)42)40(21-22-43-32-34-25-15-9-10-16-26(25)44-32)31(35-29)39-19-17-38(18-20-39)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,27H,17-22H2,1-2H3 |
Structural Features
The compound features:
- Benzhydrylpiperazine Moiety : This suggests potential interactions with neurotransmitter receptors in the central nervous system.
- Benzo[d]thiazole Group : This group may contribute to the compound's pharmacological properties through various interactions with biological targets.
Anticancer Properties
Preliminary studies indicate that compounds related to the purine family exhibit significant anticancer activities. For example, derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The specific biological activity of This compound requires further empirical investigation.
The compound's mechanism of action likely involves:
- Enzyme Inhibition : Interactions with specific enzymes that regulate cellular processes.
- Receptor Modulation : Binding to neurotransmitter receptors could influence signaling pathways associated with cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Purine Derivatives : A study demonstrated that purine derivatives could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
- Neurotransmitter Interaction Studies : Research indicates that piperazine derivatives can exhibit selective binding to serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.
- Oxidative Stress Induction : Compounds with similar structures have been shown to increase reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in tumor cells .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of This compound :
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 8-(4-Benzhydrylpiperazin)-7-[benzothiazole] | Anticancer activity in various cell lines | Enzyme inhibition and receptor modulation |
| 7-(benzo[d]thiazole)-purine derivatives | Induction of apoptosis in cancer cells | ROS generation and mitochondrial pathway |
| Piperazine derivatives | Neurotransmitter receptor modulation | Binding to serotonin and dopamine receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
